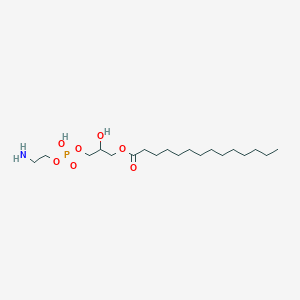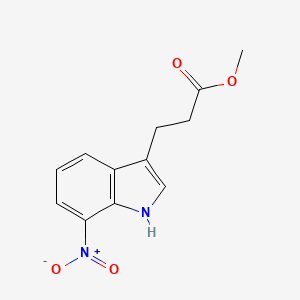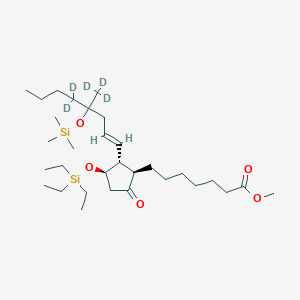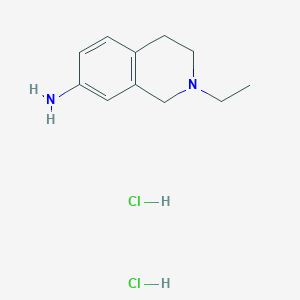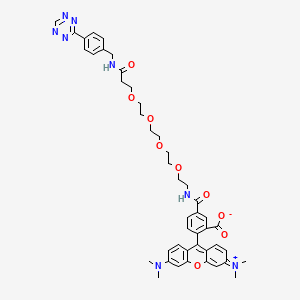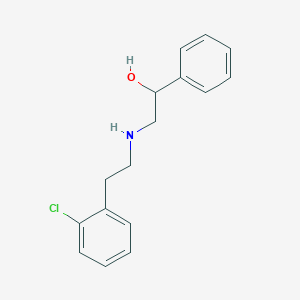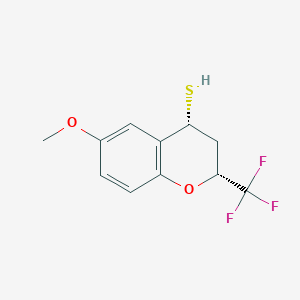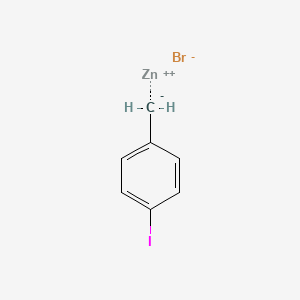
4-Iodobenzylzincbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzylzinc bromide solution: is an organozinc compound commonly used in organic synthesis. It is typically provided as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula C7H6BrIZn and a molecular weight of 362.32 g/mol . This reagent is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzylzinc bromide solution is synthesized through the reaction of 4-iodotoluene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4-Iodotoluene+Zinc bromide→4-Iodobenzylzinc bromide
Industrial Production Methods: In an industrial setting, the preparation of 4-iodobenzylzinc bromide solution involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction mixture is stirred at controlled temperatures to ensure complete conversion of the starting materials. The product is then purified and standardized to the desired concentration, typically 0.5 M in THF .
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzylzinc bromide solution primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Ligands: (e.g., triphenylphosphine, 1,10-phenanthroline)
Solvents: (e.g., tetrahydrofuran, dimethylformamide)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: 4-Iodobenzylzinc bromide solution is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the Negishi coupling reaction, which is employed to synthesize complex organic molecules.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceutical intermediates. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, 4-iodobenzylzinc bromide solution is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it essential for the large-scale synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 4-iodobenzylzinc bromide solution involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in cross-coupling reactions. The palladium catalyst facilitates the oxidative addition of the aryl halide to form a palladium complex. This complex then undergoes transmetallation with the organozinc reagent, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organozinc reagent, which work together to achieve efficient coupling .
Comparison with Similar Compounds
- 4-Bromobenzylzinc bromide
- 4-Chlorobenzylzinc bromide
- 4-Fluorobenzylzinc bromide
Comparison: 4-Iodobenzylzinc bromide solution is unique due to the presence of the iodine atom, which enhances its reactivity in cross-coupling reactions compared to its bromine, chlorine, and fluorine counterparts. The iodine atom’s larger size and lower electronegativity make the carbon-iodine bond more susceptible to oxidative addition, facilitating more efficient coupling reactions .
Properties
Molecular Formula |
C7H6BrIZn |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
zinc;1-iodo-4-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
LVGBTWFKSYKKRN-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)I.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
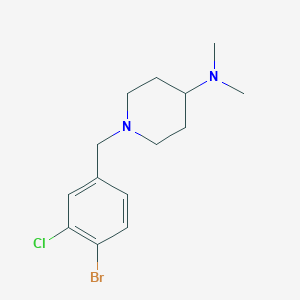


![1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339143.png)
